

Metofoline molecular formula C₂₀H₂₄ClNO₂

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Compound of Interest

Compound Name: Metofoline

Cat. No.: B1203475

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Metofoline: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metofoline, also known as Methopholine, is an opioid analgesic with the molecular formula C₂₀H₂₄ClNO₂.^{[1][2][3][4][5][6]} Developed in the 1950s by Hoffmann-La Roche, it is a derivative of isoquinoline.^{[1][2]} While structurally distinct from many other opioids, it shares some resemblance to papaverine.^[1] **Metofoline** was once marketed in the United States under the brand name Versidyne for the management of postoperative pain.^{[1][2]} However, it was withdrawn from the market in 1965 due to safety concerns, specifically the occurrence of ophthalmic side effects and the discovery that it could induce cataracts in dogs.^{[1][2]}

This technical guide provides a comprehensive overview of **Metofoline**, including its chemical properties, pharmacological profile, and the current understanding of its mechanism of action.

Chemical and Physical Properties

Metofoline is chemically identified as 1-[2-(4-chlorophenyl)ethyl]-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline.^[1]

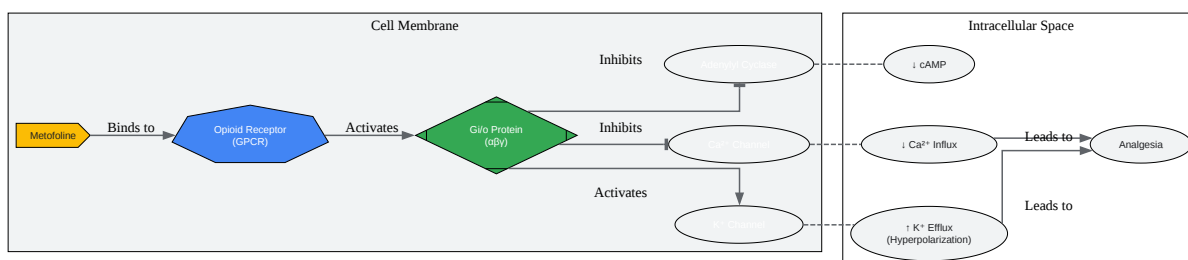
| Property | Value | Reference |
|-------------------|---|-----------------|
| Molecular Formula | C20H24ClNO2 | [1][3][4][5][6] |
| Molecular Weight | 345.87 g/mol | [1][2] |
| CAS Number | 2154-02-1 | [1][2][3][4] |
| IUPAC Name | 1-[2-(4-chlorophenyl)ethyl]-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline | [1] |
| Synonyms | Methopholine, Versidyne, Ro 4-1778/1, ARC I-K-1, NIH 7672 | [2][5] |
| Melting Point | 110-111 °C | [3][5] |
| Appearance | Colorless leaflets | [3] |

Pharmacology

Mechanism of Action

Metofoline is classified as an opioid analgesic.[1][2] Its analgesic effects are mediated through its interaction with opioid receptors, which are G-protein coupled receptors (GPCRs) located primarily in the central and peripheral nervous systems. The binding of an opioid agonist, such as **Metofoline**, to these receptors initiates a cascade of intracellular signaling events.

While specific studies detailing **Metofoline**'s binding profile to opioid receptor subtypes (μ , δ , and κ) are not extensively available in recent literature, the general mechanism for opioid agonists involves the following signaling pathway:



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Caption: General Opioid Receptor Signaling Pathway.

Pathway Description:

- **Receptor Binding:** **Metofoline** binds to the extracellular domain of an opioid receptor.
- **G-Protein Activation:** This binding induces a conformational change in the receptor, leading to the activation of an associated intracellular inhibitory G-protein (Gi/o).
- **Downstream Effects:** The activated G-protein dissociates into its α and $\beta\gamma$ subunits, which then modulate downstream effectors:
 - **Inhibition of Adenylyl Cyclase:** The $G\alpha$ subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
 - **Modulation of Ion Channels:** The $G\beta\gamma$ subunit directly inhibits voltage-gated calcium channels, reducing neurotransmitter release, and activates G-protein-coupled inwardly rectifying potassium channels (GIRKs), causing hyperpolarization of the neuronal membrane.

The net effect of these actions is a reduction in neuronal excitability and the inhibition of pain signal transmission, resulting in analgesia.

Pharmacodynamics

Metofoline's analgesic efficacy has been reported to be comparable to that of codeine.^{[1][2]}

The compound exists as two enantiomers, with the levorotatory (R)-enantiomer being the active form, exhibiting approximately three times the analgesic potency of codeine. The dextrorotatory (S)-enantiomer is considered inactive.^[1]

Structure-activity relationship studies have shown that modifications to the 4'-chloro group can significantly impact potency. Replacement with a fluoro group results in a slight increase in potency, while a nitro group substitution leads to a substantial increase, with racemic 4'-nitromethopholine being about 20 times more potent than codeine.^[1]

| Compound | Relative Analgesic Potency (vs. Codeine) |
|---------------------------|--|
| Metofoline (racemic) | ~1x |
| (R)-Metofoline | ~3x |
| (S)-Metofoline | Inactive |
| 4'-Fluoro analog | Slightly > 1x |
| 4'-Nitro analog (racemic) | ~20x |

Toxicology

The acute toxicity of **Metofoline** has been evaluated in several animal models.

| Species | Route of Administration | LD50 (mg/kg) | Reference |
|---------|-------------------------|--------------|---------------------|
| Mice | Subcutaneous | 180 | [3] |
| Mice | Oral | 180 | [3] |
| Mice | Intraperitoneal | 70 | [3] |
| Mice | Intravenous | 70 | [3] |
| Rats | Subcutaneous | 400 | [3] |
| Rats | Oral | 400 | [3] |
| Rats | Intraperitoneal | 100 | [3] |
| Rabbits | Intravenous | 30 | [3] |

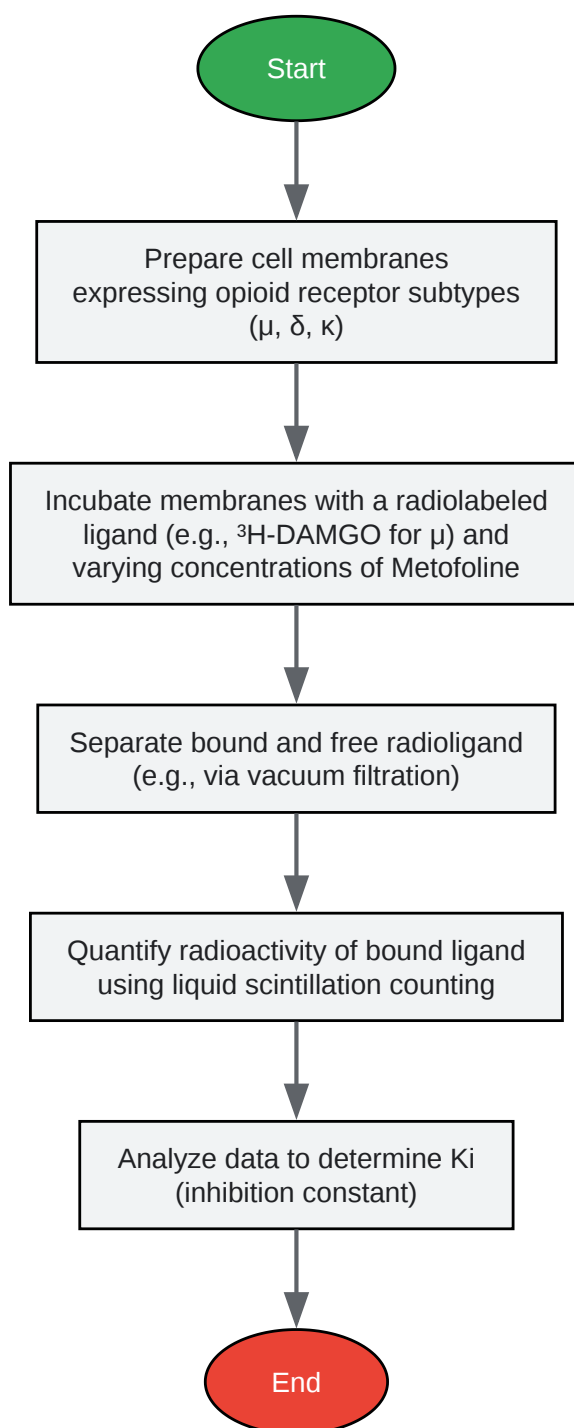
The primary reason for the withdrawal of **Metofoline** from the market was the observation of serious ophthalmic side effects, including the development of cataracts in dogs during preclinical studies.[\[1\]](#)[\[2\]](#)

Experimental Protocols

Detailed experimental protocols from the original studies in the 1950s and 1960s are not readily available in modern literature. However, the following outlines the general methodologies that would be employed today to characterize a compound like **Metofoline**.

Radioligand Binding Assays

This experimental workflow would be used to determine the binding affinity of **Metofoline** for different opioid receptor subtypes.



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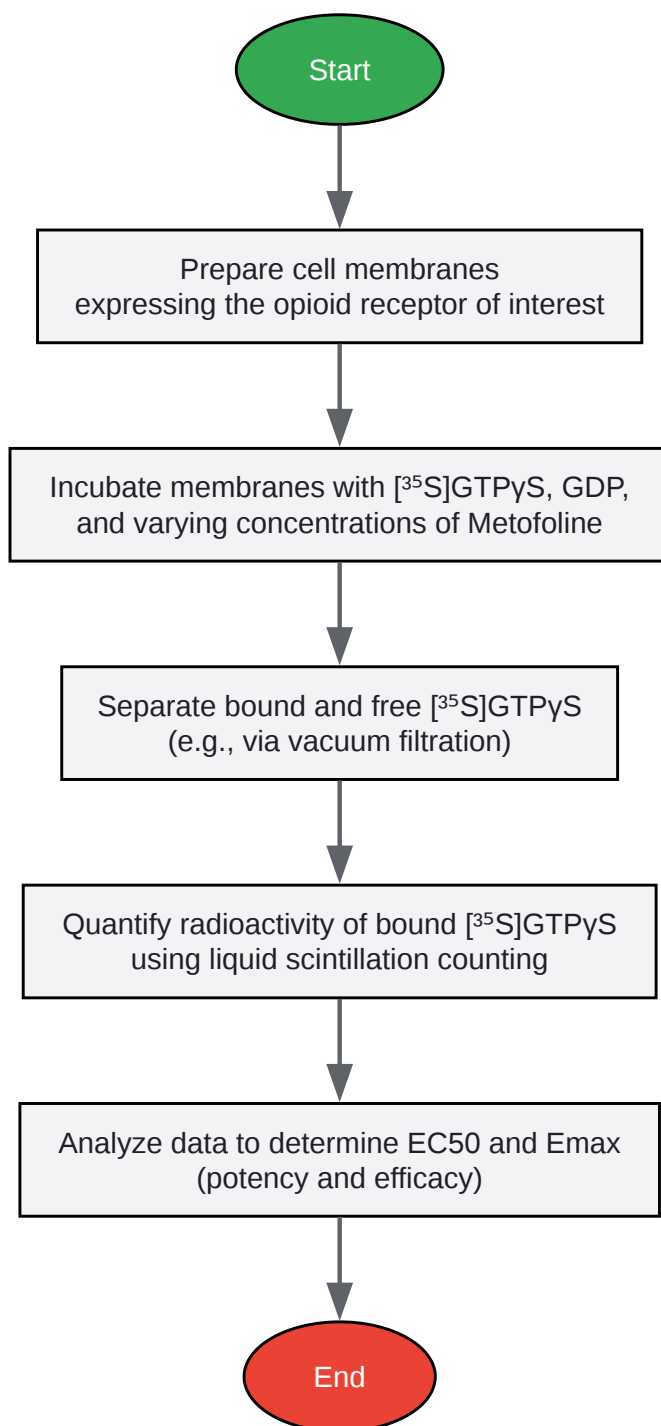
Caption: Radioligand Binding Assay Workflow.

Methodology:

- **Membrane Preparation:** Cell lines stably expressing a specific human opioid receptor subtype (μ , δ , or κ) are cultured and harvested. The cell membranes are isolated through centrifugation.
- **Binding Reaction:** The membranes are incubated in a buffer solution containing a known concentration of a radiolabeled ligand specific for the receptor subtype being studied. A range of concentrations of the unlabeled test compound (**Metofoline**) are added to compete for binding with the radioligand.
- **Separation:** The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. Unbound radioligand passes through the filter.
- **Quantification:** The radioactivity on the filters is measured using a scintillation counter.
- **Data Analysis:** The data are used to generate a competition binding curve, from which the IC₅₀ (the concentration of **Metofoline** that inhibits 50% of the specific binding of the radioligand) is determined. The K_i (inhibition constant) is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay

This functional assay measures the ability of a compound to activate G-proteins upon binding to a GPCR.



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Caption: $[^{35}\text{S}]\text{GTP}\gamma\text{S}$ Binding Assay Workflow.

Methodology:

- **Membrane Preparation:** Similar to the radioligand binding assay, membranes from cells expressing the receptor of interest are prepared.
- **Assay Reaction:** The membranes are incubated with a buffer containing a non-hydrolyzable GTP analog, [^{35}S]GTP γ S, and an excess of GDP. Varying concentrations of the agonist (**Metofoline**) are added.
- **G-Protein Activation:** Agonist binding to the receptor promotes the exchange of GDP for [^{35}S]GTP γ S on the G α subunit.
- **Separation and Quantification:** The reaction is terminated by filtration, and the amount of [^{35}S]GTP γ S bound to the G-proteins on the membranes is quantified by scintillation counting.
- **Data Analysis:** A dose-response curve is generated to determine the EC₅₀ (the concentration of agonist that produces 50% of the maximal response) and the E_{max} (the maximal effect), which are measures of the agonist's potency and efficacy, respectively.

Conclusion

Metofoline is a historically significant opioid analgesic that demonstrated efficacy comparable to codeine. Its withdrawal from the market due to safety concerns, particularly ocular toxicity, has limited its clinical use and further research. The available data indicate that its analgesic properties are mediated through the activation of opioid receptors, following the classical G-protein signaling pathway. While detailed molecular and cellular studies on **Metofoline** are scarce in contemporary literature, the foundational knowledge of its chemistry and pharmacology provides a valuable case study for drug development professionals. The significant increase in potency observed with substitutions at the 4'-chloro position suggests that the isoquinoline scaffold may still hold potential for the development of novel analgesic agents, provided that the toxicological liabilities can be overcome.

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